molecular formula C17H18ClNO2 B4048743 4-Chloronaphthalen-1-yl 4-methylpiperidine-1-carboxylate

4-Chloronaphthalen-1-yl 4-methylpiperidine-1-carboxylate

Cat. No.: B4048743
M. Wt: 303.8 g/mol
InChI Key: FTZFQEUUSMHRKG-UHFFFAOYSA-N
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Description

4-Chloronaphthalen-1-yl 4-methylpiperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a methyl group at the 4-position and esterified with a 4-chloronaphthalen-1-yl moiety. Its molecular formula is C₁₇H₁₆ClNO₂, with a calculated molecular weight of 301.77 g/mol. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest applications in pharmaceutical intermediates or bioactive molecule synthesis .

Properties

IUPAC Name

(4-chloronaphthalen-1-yl) 4-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-12-8-10-19(11-9-12)17(20)21-16-7-6-15(18)13-4-2-3-5-14(13)16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZFQEUUSMHRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)OC2=CC=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloronaphthalen-1-yl 4-methylpiperidine-1-carboxylate typically involves the reaction of 4-chloronaphthalene-1-carboxylic acid with 4-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloronaphthalen-1-yl 4-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloronaphthalen-1-yl 4-methylpiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloronaphthalen-1-yl 4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Structural Analog 1: 4-(Phenylamino)-1-(Phenylmethyl)-4-Piperidine Carboxylic Acid Hydrochloride

Key Features :

  • Formula : C₁₉H₂₂N₂O₂·HCl
  • Molecular Weight : 358.86 g/mol
  • Substituents: Piperidine ring with phenylamino and phenylmethyl groups.
  • Applications : Pharmaceutical intermediate (explicitly cited in ).

Comparison :

  • Lipophilicity : The target compound’s chloronaphthyl group is bulkier and more lipophilic than the phenyl substituents in this analog, which may influence solubility and bioavailability.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Applications
Target Compound C₁₇H₁₆ClNO₂ 4-Chloronaphthalen-1-yl, 4-methyl Potential pharmaceutical
4-(Phenylamino)-1-(Phenylmethyl) C₁₉H₂₂N₂O₂·HCl Phenylamino, phenylmethyl Pharmaceutical intermediate

Structural Analog 2: (3R,4R)-tert-Butyl 3-(Imidazo-Pyrrolo-Pyrazin-1-yl)-4-Methylpiperidine-1-carboxylate

Key Features :

  • Formula : C₂₀H₂₇N₅O₂ (free base)
  • Substituents : Imidazo-pyrrolo-pyrazine heterocycle at the 3-position.
  • Synthesis : Involves HCl-mediated deprotection in 1,4-dioxane, followed by silica gel purification .

Comparison :

  • Bioactivity : The imidazo-pyrrolo-pyrazine group in the analog is associated with kinase inhibition, suggesting that substituent choice critically impacts target engagement .

Structural Analog 3: 4-(3-Benzoylbicyclo[1.1.1]pentan-1-yl)-4-Methylpiperidine-1-carboxylate

Key Features :

  • Formula : C₂₀H₂₄O
  • Substituents : Bicyclo[1.1.1]pentane benzoyl group.
  • Spectroscopic Data : ¹³C NMR (198.5 ppm for carbonyl), IR (1665 cm⁻¹ for C=O stretch) .

Comparison :

  • Steric Effects : The bicyclopentane group introduces rigidity, contrasting with the planar chloronaphthyl group in the target compound.
  • Spectroscopic Signatures : The target’s ester carbonyl would likely resonate near 165–170 ppm in ¹³C NMR, similar to the analog’s benzoyl carbonyl .

Critical Analysis of Available Data

  • Gaps in Evidence : Direct data on the target compound’s synthesis, bioactivity, or physicochemical properties are absent. Comparisons rely on structural extrapolation from analogs.
  • Substituent Impact : The chloronaphthyl group’s electron-withdrawing nature may enhance metabolic stability compared to phenyl or bicyclopentane analogs.
  • Future Directions : Targeted studies on solubility, crystallography (using SHELX-like software ), and receptor binding are needed to validate hypotheses.

Biological Activity

Overview

4-Chloronaphthalen-1-yl 4-methylpiperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a chloronaphthalene moiety linked to a piperidine ring, which may contribute to its unique biological properties.

The compound's IUPAC name is (4-chloronaphthalen-1-yl) 4-methylpiperidine-1-carboxylate, and it has the following chemical structure:

PropertyValue
Molecular FormulaC17H18ClN O2
Molecular Weight303.78 g/mol
InChIInChI=1S/C17H18ClNO2/c1-12-8-10-19(11-9-12)17(20)21-16-7-6-15(18)13-4-2-3-5-14(13)16/h2-7,12H,8-11H2,1H3

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloronaphthalene-1-carboxylic acid with 4-methylpiperidine using coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in organic solvents like dichloromethane under reflux conditions .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert its effects by:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
  • Receptor Interaction : The compound could interact with receptors to modulate signaling pathways, potentially affecting cell proliferation and survival .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated for its cytotoxic activity against various cancer cell lines. In particular, research indicates that compounds similar to this compound exhibit selective toxicity towards cancer cells with specific genetic mutations while sparing normal cells .

Case Study:
A study focusing on TASIN analogs, which are structurally related to this compound, demonstrated significant cytotoxic effects against colon cancer cell lines harboring oncogenic mutations. The study reported that these compounds inhibited tumor growth in xenograft models without causing overt toxicity in normal tissues .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Chloronaphthalen-1-yl piperidine-1-carboxylateLacks methyl substitutionModerate cytotoxicity
4-Methylpiperidine derivativeNo chloronaphthalene moietyLow anticancer activity
TASIN AnalogSimilar piperidine structureHigh selectivity for cancer cells

This table illustrates that the specific combination of structural features in this compound contributes to its enhanced biological activity compared to other derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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